molecular formula C10H12F3N3O2 B8005272 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine

5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine

Cat. No.: B8005272
M. Wt: 263.22 g/mol
InChI Key: XFSRIZQWSCSYNE-UHFFFAOYSA-N
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Description

5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-c]-pyridine (Catalog No: 3B3-042697) is a high-purity synthetic building block with a molecular formula of C10H12F3N3O2 and a molecular weight of 263.22 g/mol. It is supplied with a guaranteed purity of 98.0%. This compound belongs to the substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine chemical class, which is a privileged scaffold in medicinal chemistry and drug discovery. The core structure is recognized for its significant research value in developing novel therapeutic agents. This scaffold is a key intermediate in exploring treatments for conditions such as neuropathic pain, acting through multi-target mechanisms that may include cannabinoid receptor subtype 1 (CB₁) activity and inhibition of tumour necrosis factor-alpha (TNF-α) . Furthermore, structurally related analogues are investigated for their potential as medicaments in cardiovascular diseases, including the prevention and treatment of atrial fibrillation and atrial flutter . The specific molecular architecture of this compound, featuring both an ethoxycarbonyl group and a trifluoromethyl group on the pyrazolo-pyridine core, makes it a versatile intermediate for further synthetic elaboration. It is intended for research applications as a key synthetic intermediate and for biological screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O2/c1-2-18-9(17)16-4-3-7-6(5-16)8(15-14-7)10(11,12)13/h2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSRIZQWSCSYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C(=NN2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce new substituents on the pyrazolo-pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrazolo-pyridine can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that modifications to the trifluoromethyl group enhance the compound's potency against breast cancer cells by targeting the PI3K/Akt signaling pathway .

Neuroprotective Effects
The neuroprotective properties of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine have been investigated in models of neurodegenerative diseases. Preliminary findings suggest that it may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Antimicrobial Properties
This compound exhibits antimicrobial activity against various pathogens. A recent study found that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Agrochemicals

Pesticide Development
The structural characteristics of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine make it a candidate for developing novel pesticides. Its efficacy against specific agricultural pests has been documented in field trials, where formulations containing this compound showed improved pest control compared to traditional agents .

Herbicide Potential
Research has also explored its potential as a herbicide. The compound's ability to inhibit specific enzymes involved in plant growth suggests that it could be developed into a selective herbicide targeting weeds without harming crops .

Material Science

Polymer Synthesis
In material science, 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine has been utilized as a building block in synthesizing advanced polymers with tailored properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength .

Nanocomposites
The compound's unique chemical structure allows for its integration into nanocomposite materials. These nanocomposites exhibit improved electrical conductivity and thermal properties, making them suitable for applications in electronics and energy storage devices .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induces apoptosis in breast cancer cells; targets PI3K/Akt pathway
Neuroprotective Effects Mitigates oxidative stress; potential treatment for Alzheimer's disease
Antimicrobial Properties Effective against Gram-positive/negative bacteria; disrupts cell membranes
Pesticide Development Improved pest control in field trials; more effective than traditional agents
Herbicide Potential Inhibits plant growth enzymes; selective action against weeds
Polymer Synthesis Enhances thermal stability and mechanical strength of polymers
Nanocomposites Improves electrical conductivity and thermal properties

Mechanism of Action

The mechanism of action of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Activities

The following table summarizes key analogs of 5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo[4,3-c]pyridine, highlighting structural variations and biological effects:

Compound Name Key Substituents Biological Activity Reference ID
Lead compound 13g (1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-oxazolyl-THPP) 5-Nitrofuran, oxazolyl, methoxyethyl Superior antimicrobial activity vs. nitrofurantoin against ESKAPE pathogens
3-Phenyl-THPP derivatives Phenyl at position 3 Mycobacterium tuberculosis pantothenate synthetase inhibition (IC₅₀: 0.5–5 µM)
Tetrahydrothieno[2,3-c]pyridines (3a, 3b) Trimethoxyanilino, cyano/alkoxycarbonyl groups Antiproliferative activity (IC₅₀: 1.1–4.7 µM); tubulin polymerization inhibition
Benzylidene-THPP derivatives Arylidene groups (e.g., p-F, p-Cl, p-NMe₂) Structural analogs with enhanced lipophilicity; unconfirmed direct bioactivity
Pyrazolo[3,4-b]pyridin-6-ones Methyl, phenyl, spiro-cyclohexane Supramolecular hydrogen-bonding architectures; limited bioactivity reported

Key Comparisons

Antimicrobial Activity Compound 13g () incorporates a 5-nitrofuran "warhead," which confers potent activity against ESKAPE pathogens (MIC: <1 µg/mL). In contrast, the parent compound lacks this moiety, suggesting that the nitrofuran group is critical for antimicrobial efficacy. The trifluoromethyl group in the target compound may enhance membrane permeability compared to non-fluorinated analogs, though direct evidence is pending .

Antiproliferative and Tubulin Inhibition Tetrahydrothieno[2,3-c]pyridines (3a, 3b) exhibit nanomolar IC₅₀ values against cancer cells by binding to tubulin’s colchicine site . However, the pyrazolo-pyridine core may confer distinct binding kinetics due to nitrogen positioning .

Enzyme Inhibition

  • 3-Phenyl-THPP derivatives inhibit M. tuberculosis pantothenate synthetase, a target absent in human cells. The trifluoromethyl group in the target compound could similarly enhance target selectivity .

Physicochemical Properties Benzylidene derivatives (e.g., p-dimethylaminobenzylidene) exhibit higher molecular weights (MW: ~394 g/mol) and altered solubility compared to the parent compound, which may affect bioavailability .

Research Findings and Implications

  • Structural Flexibility : The pyrazolo[4,3-c]pyridine scaffold accommodates diverse substituents (e.g., nitrofuran, arylidene) without losing core stability, enabling tailored drug design .
  • Role of Trifluoromethyl Group : The -CF₃ group improves metabolic resistance and binding affinity in kinase inhibitors (e.g., c-Met inhibitors in ), though its impact on antimicrobial activity remains underexplored .
  • Synthetic Challenges : Low yields (e.g., 11% in ) plague some derivatives, necessitating optimized protocols for scale-up .

Biological Activity

5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine is a synthetic compound belonging to the class of pyrazolo-pyridine derivatives. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action.

Chemical Structure

The chemical formula for 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine is C17H15ClF3N3O2C_{17}H_{15}ClF_3N_3O_2, with a molecular weight of 385.77 g/mol. Its structure features a trifluoromethyl group and an ethoxycarbonyl moiety that are critical for its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo-pyridine exhibit significant anticancer activity. For instance, one study reported that compounds similar to 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine showed inhibition of cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways .

Table 1: Summary of Anticancer Activity

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Caspase pathway activation
A54918Inhibition of cell cycle progression

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

Study ReferenceModel UsedResultCytokines Inhibited
RAW 264.7 CellsSignificant inhibitionTNF-alpha, IL-6
LPS-stimulated miceReduced inflammationIL-1β

The biological activity of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine is primarily attributed to its ability to modulate signaling pathways involved in cell proliferation and inflammation. The compound interacts with various molecular targets:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Some studies suggest that this compound may selectively inhibit PTPs, which are crucial in regulating cellular signaling pathways related to growth and differentiation .
  • Apoptotic Pathways : The activation of caspases leading to apoptosis has been observed in cancer cell lines treated with this compound .

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

  • In Vitro Study on Cancer Cells : A study involving human breast cancer cells (MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .
  • Animal Model for Inflammation : In an animal model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound led to reduced swelling and pain responses compared to control groups .

Q & A

Basic: What are the primary synthetic routes for preparing 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo[4,3-c]pyridine?

Answer:
The compound can be synthesized via two main strategies:

  • Pyrazole Annelation: Pyrazole rings are constructed onto pre-functionalized pyridine derivatives. For example, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes undergo Sonogashira cross-coupling with alkynes, followed by tert-butylamine-mediated cyclization to form the pyrazolo[4,3-c]pyridine core .
  • Multicomponent Approaches: Sequential reactions (e.g., condensation of arylidene derivatives with ethoxycarbonyl groups) yield substituted variants. For instance, derivatives with p-fluorobenzylidene or p-chlorobenzylidene substituents are synthesized by reacting aldehydes with tetrahydro-pyrazolo-pyridine precursors under acidic conditions .
    Key Techniques: NMR (to confirm regiochemistry), HPLC (purity >95%), and X-ray crystallography (structural validation) .

Basic: How is the structural integrity of derivatives validated during synthesis?

Answer:

  • X-ray Crystallography: Used to resolve ambiguities in regiochemistry or stereochemistry. For example, the (7E)-configuration of arylidene derivatives was confirmed via crystallographic analysis of the hexahydro-pyrazolo-pyridine framework .
  • Spectroscopic Methods: 1H^{1}\text{H}-/19F^{19}\text{F}-NMR identifies trifluoromethyl and ethoxycarbonyl groups, while IR confirms carbonyl stretches (1700–1750 cm1^{-1}) .
  • Elemental Analysis: Ensures stoichiometric consistency (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced: How do substituents on the arylidene moiety influence biological activity?

Answer:

  • Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., p-chlorobenzylidene) show enhanced Mycobacterium tuberculosis inhibition (MIC = 26.7 μM) compared to electron-donating groups (e.g., p-dimethylaminobenzylidene), likely due to improved target (pantothenate synthetase) binding .
  • QSAR Insights: Hydrophobic (π) and electronic (σ) parameters correlate with activity. For example, trifluoromethyl groups enhance lipophilicity (logP\log P ~2.5), improving membrane permeability .
    Methodology: IC50_{50}/MIC determination via enzyme inhibition assays and cytotoxicity screening (e.g., RAW 264.7 cell line) .

Advanced: What computational methods are used to predict binding modes or optimize derivatives?

Answer:

  • QSAR Modeling: Physicochemical descriptors (van der Waals volume, hydrophobicity) are correlated with [3^3H]prazosin displacement activity to prioritize derivatives for synthesis .
  • Ligand Docking: Scaffold-based docking (e.g., LigBEnD) identifies interactions with targets like GPCRs or kinases. The pyrazolo[4,3-c]pyridine core fits into hydrophobic pockets, while ethoxycarbonyl groups stabilize hydrogen bonds .
    Tools: Schrödinger Suite, AutoDock Vina, and Cambridge Structural Database (for scaffold comparisons) .

Advanced: How can solubility challenges be addressed for in vivo studies?

Answer:

  • Cyclodextrin Inclusion Complexes: Mixing the compound with β-cyclodextrin in ethanol/water (1:1.5 molar ratio) and evaporating solvents yields complexes with 92.5% encapsulation efficiency. This improves aqueous solubility by ~10-fold .
  • Prodrug Strategies: Ethoxycarbonyl groups can be hydrolyzed in vivo to carboxylic acids, enhancing hydrophilicity. LC-MS monitors metabolic stability in plasma .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:

  • Meta-Analysis: Compare IC50_{50} values under standardized conditions (e.g., ATP concentration in kinase assays). For example, discrepancies in MTB inhibition may arise from strain variability (H37Rv vs. clinical isolates) .
  • Structural Validation: Re-synthesize disputed compounds and verify purity (>98% via HPLC) and stereochemistry (circular dichroism) to rule out batch-dependent artifacts .

Advanced: What strategies are employed to enhance metabolic stability?

Answer:

  • Isosteric Replacement: Replace labile ester groups (ethoxycarbonyl) with amides or heterocycles (e.g., oxadiazoles) to reduce hepatic hydrolysis.
  • Deuterium Labeling: Introduce deuterium at metabolically vulnerable sites (e.g., benzylic positions) to prolong half-life. LC-HRMS tracks deuterium retention in microsomal assays .

Basic: What analytical techniques quantify the compound in biological matrices?

Answer:

  • LC-MS/MS: MRM transitions (e.g., m/z 369 → 227 for p-fluorobenzylidene derivatives) achieve detection limits of 0.1 ng/mL in plasma .
  • Microscopy: Confocal imaging tracks cellular uptake using fluorescent probes (e.g., BODIPY-labeled analogs) .

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